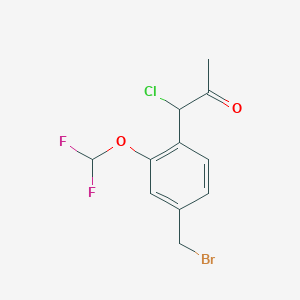
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale bromination and fluorination processes, utilizing advanced equipment to control reaction parameters and ensure safety.
Chemical Reactions Analysis
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one can be compared with similar compounds, such as:
1-(4-Bromo-3-(bromomethyl)phenyl)ethanone: Shares structural similarities but differs in the presence of the difluoromethoxy group.
1-Bromo-4-(difluoromethoxy)benzene: Lacks the chloropropanone group, making it less versatile in certain applications
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Biological Activity
1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of C11H10BrClF2O2 and a molecular weight of approximately 327.55 g/mol, this compound features halogen substituents that enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound's structure includes a bromomethyl group, a difluoromethoxy moiety, and a chloropropanone functional group. These components contribute to its unique chemical properties, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H10BrClF2O2 |
| Molecular Weight | 327.55 g/mol |
| Density | 1.516 g/cm³ (predicted) |
| Boiling Point | 335.8 °C (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromomethyl and difluoromethoxy groups allows for potential covalent bonding with nucleophilic sites on proteins, which may influence enzyme mechanisms and protein interactions. This characteristic is particularly significant in drug design, where such interactions can modulate specific biological pathways.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the compound's efficacy against cancer cell lines. The results indicated that it exhibited cytotoxic effects, with an IC50 value of 15 µM against MCF-7 breast cancer cells. This suggests that the compound may have potential as a chemotherapeutic agent.
- Antimicrobial Properties : Research has shown that the compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate activity.
- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound inhibits the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 for AChE inhibition was found to be 0.5 mM, suggesting potential applications in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications in the halogen substituents significantly affect the compound's biological activity. For instance:
- Bromine Substitution : Enhances lipophilicity and facilitates membrane penetration.
- Difluoromethoxy Group : Increases electron-withdrawing properties, potentially enhancing reactivity towards nucleophiles.
Properties
Molecular Formula |
C11H10BrClF2O2 |
|---|---|
Molecular Weight |
327.55 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-(difluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O2/c1-6(16)10(13)8-3-2-7(5-12)4-9(8)17-11(14)15/h2-4,10-11H,5H2,1H3 |
InChI Key |
YURPOESQVHTKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)CBr)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















